molecular formula C11H24 B14554074 2,2,3,5-Tetramethylheptane CAS No. 61868-42-6

2,2,3,5-Tetramethylheptane

Cat. No.: B14554074
CAS No.: 61868-42-6
M. Wt: 156.31 g/mol
InChI Key: KXNFNEAZTWCHIL-UHFFFAOYSA-N
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Description

2,2,3,5-Tetramethylheptane is an organic compound with the molecular formula C11H24 It is a branched alkane, characterized by the presence of four methyl groups attached to a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,5-Tetramethylheptane typically involves the alkylation of heptane derivatives. One common method is the Friedel-Crafts alkylation, where heptane is reacted with methyl halides in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure selective alkylation at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve catalytic cracking and reforming processes where larger hydrocarbons are broken down and restructured. These processes are optimized to maximize yield and purity, often involving high-pressure and high-temperature conditions.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,5-Tetramethylheptane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: In the presence of strong oxidizing agents like potassium permanganate (KMnO4), it can be oxidized to form various oxygenated products.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) under UV light or heat.

    Cracking: Thermal or catalytic cracking can break down the compound into smaller hydrocarbons.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Substitution: Chlorine (Cl2), bromine (Br2) with UV light or heat

    Cracking: High temperatures (500-700°C) and catalysts like zeolites

Major Products:

    Oxidation: Alcohols, ketones, and carboxylic acids

    Substitution: Haloalkanes

    Cracking: Smaller alkanes and alkenes

Scientific Research Applications

2,2,3,5-Tetramethylheptane finds applications in various scientific research fields:

    Chemistry: Used as a reference compound in gas chromatography due to its well-defined structure and retention time.

    Biology: Studied for its interactions with biological membranes and potential effects on cell permeability.

    Medicine: Investigated for its potential use as a solvent or carrier in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a component in high-octane fuels.

Mechanism of Action

The mechanism of action of 2,2,3,5-Tetramethylheptane in chemical reactions involves the activation of its carbon-hydrogen bonds. In oxidation reactions, the compound undergoes hydrogen abstraction followed by the formation of carbon-oxygen bonds. In substitution reactions, the presence of UV light or heat facilitates the homolytic cleavage of halogen molecules, leading to the formation of reactive halogen radicals that substitute hydrogen atoms in the compound.

Comparison with Similar Compounds

  • 2,2,3,3-Tetramethylheptane
  • 2,2,5,5-Tetramethylheptane
  • 2,2,6,6-Tetramethylheptane

Comparison: 2,2,3,5-Tetramethylheptane is unique due to the specific positioning of its methyl groups, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity patterns. For instance, 2,2,3,3-Tetramethylheptane has a more symmetrical structure, potentially leading to different steric interactions and reactivity.

Properties

CAS No.

61868-42-6

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

2,2,3,5-tetramethylheptane

InChI

InChI=1S/C11H24/c1-7-9(2)8-10(3)11(4,5)6/h9-10H,7-8H2,1-6H3

InChI Key

KXNFNEAZTWCHIL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)C(C)(C)C

Origin of Product

United States

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